

# structural comparison of different tungsten fluoride oxidation states

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Compound of Interest

Compound Name: Tungsten trifluoride

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# A Structural Comparison of Tungsten Fluoride Oxidation States

This guide provides a detailed comparison of the structural and physical properties of tungsten fluorides in different oxidation states, primarily focusing on tungsten(VI) fluoride (WF6), tungsten(V) fluoride (WF5), and tungsten(IV) fluoride (WF4). The information is intended for researchers, scientists, and professionals in drug development and materials science who work with or have an interest in fluorine chemistry and high-valent metal compounds.

#### **Data Summary of Tungsten Fluorides**

The following table summarizes the key physical and structural properties of the three primary tungsten fluoride oxidation states.



Property	Tungsten(VI) Fluoride (WF6)	Tungsten(V) Fluoride (WF5)	Tungsten(IV) Fluoride (WF4)
Oxidation State of W	+6	+5	+4
Formula	WF6	WF5	WF4
Appearance	Colorless gas[1]	Hygroscopic yellow solid[2]	Red-brown or black solid[3]
Molecular Geometry	Monomeric, Octahedral (O_h symmetry) in gas phase[1][4]	Tetrameric, [WF5]4, in solid state[2]	Polymeric structure[3]
Coordination of W	6-coordinate: Octahedral	6-coordinate: Octahedral[2]	-
W-F Bond Length (pm)	183.2 pm	Terminal: ~180 pm, Bridging: ~207-209 pm (Calculated)	-
Melting Point	2.3 °C[1]	66 °C	~800 °C (decomposes)
Boiling Point	17.1 °C[1]	215.6 °C	-
Density	12.4 g/L (gas); 4.56 g/cm³ (-9 °C, solid)[1]	5.01 g/cm <sup>3</sup>	6.12 g/cm³[5]
Magnetic Properties	Diamagnetic	Paramagnetic	-
Key Reactions	Reduction to lower fluorides; Hydrolyzes to WO3 and HF[1]	Disproportionates to WF4 and WF6 at room temperature[2]	Disproportionates to WF6 and W upon heating[3]

### **Interconversion and Structural Relationships**

The different oxidation states of tungsten fluoride are chemically interconvertible, primarily through reduction and disproportionation reactions. The highest oxidation state, WF6, serves as a common precursor for the lower oxidation states.





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Figure 1. Reaction pathways between tungsten fluoride oxidation states.

## **Experimental Protocols**

The synthesis and characterization of tungsten fluorides require specialized techniques due to their reactivity and, in the case of WF6, its gaseous state at room temperature.

#### **Tungsten(VI) Fluoride (WF6)**

- Synthesis: Direct Fluorination The most common method for producing high-purity WF6 is the direct exothermic reaction of fluorine gas with tungsten metal powder at elevated temperatures.[1]
  - Tungsten powder is placed in a heated reactor (typically made of nickel or Monel).
  - The reactor is heated to between 350 and 400 °C.[1]
  - Fluorine gas is passed over the heated tungsten powder. Reaction:W + 3 F<sub>2</sub> → WF<sub>6</sub>
  - The gaseous WF6 product is then purified by distillation to remove impurities, most notably tungsten oxytetrafluoride (WOF4).[1]
- Structural Characterization: Gas Electron Diffraction (GED) The molecular structure of WF6
  in the gas phase is determined using Gas Electron Diffraction (GED).[4][6]
  - A high-energy beam of electrons is directed into a vacuum chamber.
  - A stream of gaseous WF6 is effused from a nozzle, intersecting the electron beam.



- The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector.
- The resulting one-dimensional diffraction data, which depends on the internuclear distances, is analyzed. For WF6, the data is consistent with a highly symmetric octahedral (O\_h) structure.[4][7]

### **Tungsten(V) Fluoride (WF5)**

- Synthesis: Photochemical Reduction of WF6 A modern approach to synthesizing WF5 involves the photosensitized reduction of WF6.[8][9]
  - A small amount of mercury (Hg) as a photosensitizer is placed in a perfluorinated ethylene propylene (FEP) reaction vessel.
  - Tungsten hexafluoride (WF6) is condensed into the vessel at -196 °C, followed by the addition of hydrogen gas (H<sub>2</sub>).[8]
  - The reaction mixture is warmed to room temperature and irradiated with UV light (e.g., 254 nm) for approximately 15 hours. The UV light excites the mercury atoms, which then homolytically break the H-H bonds, creating hydrogen radicals that reduce WF6 to WF5.
     [8]
  - Volatile species are removed under vacuum, and the resulting yellow crystals of WF5 are collected in an inert atmosphere.[8]
- Structural Characterization: Single-Crystal X-ray Diffraction The definitive crystal structure of WF5 was determined from single crystals obtained via the photochemical synthesis method. [8][9][10]
  - A suitable single crystal of WF5 is mounted on a goniometer.
  - The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
  - The crystal is irradiated with a monochromatic X-ray beam.
  - The diffraction pattern is collected as the crystal is rotated.



 The resulting data is processed to determine the unit cell parameters and the arrangement of atoms. This analysis revealed that WF5 crystallizes in the MoF5 structure type, forming tetrameric W4F20 molecules where each tungsten atom is octahedrally coordinated by four terminal and two bridging fluorine atoms.[8]

#### Tungsten(IV) Fluoride (WF4)

- Synthesis: Reduction of WF6 with Tungsten Filament WF4 can be prepared by the reduction of WF6 using a hot tungsten filament.[3][5]
  - Gaseous WF6 is passed over a tungsten filament heated to 600-800 °C in a vacuum system.[3]
  - The WF6 is reduced by the hot tungsten metal to form WF4.
  - The solid WF4 product is collected by condensation on a surface held at 40-60 °C.[5]
- Structural Characterization: Mössbauer Spectroscopy Due to the difficulty in obtaining single crystals, the structure of WF4 was investigated using Mössbauer spectroscopy, a technique highly sensitive to the local chemical environment of a nucleus.[3]
  - A sample of WF4 is exposed to a source of gamma rays (e.g., <sup>57</sup>Co).
  - The gamma ray energy is modulated using the Doppler effect by moving the source relative to the sample.
  - A detector measures the absorption of gamma rays by the tungsten nuclei in the sample as a function of the source velocity.
  - The resulting spectrum provides information on parameters like isomer shift and quadrupole splitting, which are influenced by the electronic structure and symmetry around the tungsten atom. For WF4, the Mössbauer spectra were indicative of a polymeric structure.[3]

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#### References

- 1. Tungsten hexafluoride Wikipedia [en.wikipedia.org]
- 2. Tungsten pentafluoride Wikipedia [en.wikipedia.org]
- 3. Tungsten(IV) fluoride Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and some properties of tungsten tetrafluoride [inis.iaea.org]
- 6. Gas electron diffraction Wikipedia [en.wikipedia.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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